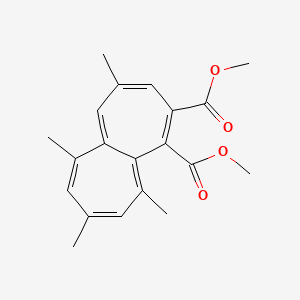
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate is an organic compound with a complex structure characterized by multiple methyl groups and ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the ester groups and additional methyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in esterification and transesterification reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzymatic processes in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar compounds to Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate include:
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.
Dimethyl 2,6-naphthalenedicarboxylate: A precursor to high-performance polyesters.
Dimethyl terephthalate: Widely used in the production of polyesters and plastics. This compound is unique due to its multiple methyl groups and specific structural arrangement, which confer distinct reactivity and applications.
Properties
CAS No. |
105824-69-9 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-11-7-13(3)15-9-12(2)10-16(19(21)23-5)18(20(22)24-6)17(15)14(4)8-11/h7-10H,1-6H3 |
InChI Key |
UFYHUEYIIKAUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=CC(=C2C(=O)OC)C(=O)OC)C)C(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















